molecular formula C20H16O B2613942 2-Methoxy-8-methyltetracene CAS No. 2098457-43-1

2-Methoxy-8-methyltetracene

Cat. No.: B2613942
CAS No.: 2098457-43-1
M. Wt: 272.347
InChI Key: AQQUJPXZXPBOJO-UHFFFAOYSA-N
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Description

2-Methoxy-8-methyltetracene is an organic compound with the molecular formula C({20})H({16})O It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, with a methoxy group at the second position and a methyl group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-8-methyltetracene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-8-methyltetracene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methoxy-8-methyltetracene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 2-Methoxy-8-methyltetracene is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Comparison: 2-Methoxy-8-methyltetracene is unique due to its polycyclic aromatic structure, which imparts distinct electronic and chemical properties. Unlike 2-Methoxyethanol, which is primarily used as a solvent, this compound has potential applications in organic electronics and drug development. Compared to 2-Methoxyestradiol, which is an angiogenesis inhibitor, this compound’s applications are more diverse, spanning chemistry, biology, and industry.

Properties

IUPAC Name

2-methoxy-8-methyltetracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c1-13-3-4-14-8-18-11-19-12-20(21-2)6-5-15(19)9-17(18)10-16(14)7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQUJPXZXPBOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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